(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone
Overview
Description
“(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone” is a research chemical with the molecular formula C11H20N2O2 . Its molecular weight is 212.29 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC(CNC1)C(=O)N2CCC(CC2)O . This indicates that the compound contains a piperidyl group attached to a methanone group via a hydroxy group .Physical and Chemical Properties Analysis
This compound has a boiling point of 405.2 ℃ at 760 mmHg and a density of 1.151 g/cm^3 . It also has a topological polar surface area of 52.6 .Scientific Research Applications
Synthesis Techniques
Researchers have developed various synthesis techniques for compounds structurally related to "(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone", highlighting their significance in organic chemistry. For instance, a one-pot synthesis approach for highly substituted piperidines offers an efficient route to these compounds, demonstrating their potential for diverse applications in chemical synthesis and drug development (Ravindran, Muthusubramanian, & Perumal, 2008). Similarly, the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride illustrates the complex chemical reactions involved in producing piperidine derivatives, which are critical intermediates in pharmaceutical manufacturing (Ji Ya-fei, 2011).
Structural Analysis and Characterization
Detailed structural analysis and characterization of compounds related to "this compound" have been conducted. The crystal structure analysis of specific adducts provides insights into the molecular configuration and potential interactions of these compounds, which is crucial for understanding their chemical behavior and potential for drug design (Revathi et al., 2015).
Potential Therapeutic Applications
Research into the therapeutic applications of piperidine derivatives has led to the discovery of compounds with promising antimicrobial and antileukemic activities. Synthesis and in vitro studies of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown good antimicrobial activity, suggesting their potential as new antimicrobial agents (Mallesha & Mohana, 2014). Additionally, novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives have been synthesized and demonstrated antileukemic activity, indicating their potential as anticancer agents (Vinaya et al., 2011).
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone, also known as Periciazine , is the dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
Periciazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade . It is believed to block the alpha adrenergic receptors as well as antagonize the D1 dopamine receptor . This interaction with its targets leads to a reduction in pathologic arousal and affective tension in some psychotic patients .
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic pathways in the brain, which are involved in a variety of behaviors such as reward, mood, and motor control . By blocking the dopamine receptors, Periciazine can alter these pathways and their downstream effects .
Result of Action
The result of Periciazine’s action is a reduction in symptoms of aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h9-10,12,14H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDKFIAPLMLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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